molecular formula C20H21ClN2O B5373934 N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B5373934
M. Wt: 340.8 g/mol
InChI Key: HPJANNRJRMDURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a phenylmethoxyphenyl group and a pyridinylmethanamine group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenylmethoxybenzyl chloride with 1-pyridin-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a channel blocker of TRPM8, a transient receptor potential cation channel subfamily M member 8 . This interaction affects ion flow across cell membranes, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride is unique due to its specific structural features and its ability to act as a TRPM8 channel blocker. This sets it apart from other similar compounds that may not have the same biological activity or therapeutic potential.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.ClH/c1-2-5-18(6-3-1)16-23-20-8-4-7-19(13-20)15-22-14-17-9-11-21-12-10-17;/h1-13,22H,14-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJANNRJRMDURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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